4,4-Dimethyl-tetrahydro-pyrimidin-2-one

Synthetic methodology Cyclic urea Thorpe–Ingold effect

4,4-Dimethyl-tetrahydro-pyrimidin-2-one (IUPAC: 4,4-dimethyl-1,3-diazinan-2-one; C₆H₁₂N₂O; MW 128.17 g/mol) is a saturated six-membered cyclic urea featuring a geminal dimethyl substitution at the 4-position of the tetrahydropyrimidine ring. This substitution pattern creates a quaternary carbon center that imparts distinct conformational rigidity, altered lipophilicity, and a pronounced synthetic advantage over unsubstituted or N‑substituted analogs through the Thorpe–Ingold effect.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
Cat. No. B8575875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-tetrahydro-pyrimidin-2-one
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1(CCNC(=O)N1)C
InChIInChI=1S/C6H12N2O/c1-6(2)3-4-7-5(9)8-6/h3-4H2,1-2H3,(H2,7,8,9)
InChIKeyDHCWTLAJBOXROL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethyl-tetrahydro-pyrimidin-2-one: A Gem-Dimethylated Cyclic Urea Building Block for Synthetic and Medicinal Chemistry


4,4-Dimethyl-tetrahydro-pyrimidin-2-one (IUPAC: 4,4-dimethyl-1,3-diazinan-2-one; C₆H₁₂N₂O; MW 128.17 g/mol) is a saturated six-membered cyclic urea featuring a geminal dimethyl substitution at the 4-position of the tetrahydropyrimidine ring [1]. This substitution pattern creates a quaternary carbon center that imparts distinct conformational rigidity, altered lipophilicity, and a pronounced synthetic advantage over unsubstituted or N‑substituted analogs through the Thorpe–Ingold effect [2]. The compound serves as a heterocyclic scaffold in medicinal chemistry programs, particularly where metabolic stability at the α‑position to the urea carbonyl is a design requirement, and as a versatile intermediate for further N‑functionalization.

Why 4,4-Dimethyl-tetrahydro-pyrimidin-2-one Cannot Be Replaced by Unsubstituted or N‑Alkylated Cyclic Ureas


Simple tetrahydropyrimidin-2-ones (e.g., tetrahydropyrimidin-2(1H)-one or 1,3-dimethyl-tetrahydro-2(1H)-pyrimidinone, DMPU) lack the gem‑dimethyl quaternary center at the 4‑position. This absence has two critical consequences: (i) a substantially lower cyclization yield during synthesis due to the lack of the Thorpe–Ingold angle compression that accelerates ring closure [1], and (ii) the presence of oxidatively and metabolically labile C–H bonds at the α‑position to the carbonyl, which are eliminated in the 4,4‑dimethyl analog. N‑Alkylated variants such as DMPU are commonly employed as polar aprotic solvents but cannot offer the same scaffold rigidity, synthetic accessibility, or metabolic blocking required in structure‑based drug design. The sections below quantify these differentiation dimensions.

Quantitative Differentiation Evidence: 4,4-Dimethyl-tetrahydro-pyrimidin-2-one vs. Closest Analogs


Synthetic Yield Enhancement: Thorpe–Ingold Effect of 4,4‑Gem‑Dimethyl Substitution on Cyclization

The W(CO)₆‑catalyzed oxidative carbonylation of 1,3‑propanediamines to cyclic ureas was systematically compared across substrates. The 2,2‑dimethyl‑1,3‑propanediamine precursor—which directly yields 4,4‑dimethyl‑tetrahydro‑pyrimidin‑2‑one upon cyclization—produced the corresponding six‑membered cyclic urea in significantly higher yield than the unsubstituted 1,3‑propanediamine [1]. The unsubstituted diamine produced only trace amounts of the cyclic urea under identical conditions, whereas the gem‑dimethyl substrate gave a substantially increased yield [1].

Synthetic methodology Cyclic urea Thorpe–Ingold effect

Conformational Restriction: Gem‑Dimethyl-Induced Ring Flattening and Reduced Entropic Penalty

The Thorpe–Ingold effect not only accelerates ring closure but also alters the ground‑state conformation of the resulting cyclic urea. In 4,4‑dimethyl‑tetrahydro‑pyrimidin‑2‑one, the quaternary C‑4 center restricts ring puckering, reducing the number of low‑energy conformers compared to the unsubstituted parent [1]. While direct conformational population data are unavailable for this exact compound, the well‑established Thorpe–Ingold principle predicts a lower entropic penalty upon binding to biological targets relative to the conformationally flexible tetrahydropyrimidin-2-one [2].

Conformational analysis Medicinal chemistry Scaffold pre-organization

Metabolic Blocking: Elimination of α‑Carbonyl C–H Oxidation Liability

In unsubstituted tetrahydropyrimidin-2-one, the methylene group at the 4‑position is susceptible to cytochrome P450‑mediated oxidation. The 4,4‑dimethyl substitution replaces these labile C–H bonds with C–CH₃ bonds at a quaternary center, effectively blocking this metabolic soft spot. While direct metabolic stability data (e.g., intrinsic clearance in microsomes) for 4,4‑dimethyl‑tetrahydro‑pyrimidin‑2‑one are not publicly available, the analogous gem‑dimethyl blocking strategy is a well‑validated medicinal chemistry tactic [1]. In related cyclic urea HIV protease inhibitors, gem‑dimethyl substitution at the scaffold position corresponding to C‑4 improved oral bioavailability and increased half‑life more than two‑fold in dogs compared to the non‑gem‑dimethylated analog [2].

Drug metabolism CYP450 oxidation Metabolic stability

Lipophilicity Modulation: cLogP Elevation via Gem‑Dimethyl Substitution

The introduction of two methyl groups at the 4‑position increases the calculated partition coefficient compared to the unsubstituted parent. Based on standard fragment‑based computational predictions (ACD/Labs or similar), 4,4‑dimethyl‑tetrahydro‑pyrimidin‑2‑one has a cLogP approximately 0.8–1.0 log units higher than tetrahydropyrimidin-2-one . This moderate lipophilicity gain can improve membrane permeability without violating Lipinski’s Rule of 5, offering a balanced profile for oral bioavailability.

Physicochemical properties Lipophilicity Drug-likeness

Optimal Use Cases for 4,4-Dimethyl-tetrahydro-pyrimidin-2-one Based on Evidence


Medicinal Chemistry: Scaffold for Orally Bioavailable Cyclic Urea Inhibitors

The gem‑dimethyl group simultaneously improves synthetic accessibility (Thorpe–Ingold effect), blocks metabolic oxidation at the α‑carbonyl position, and increases lipophilicity for membrane penetration [1][2]. Medicinal chemists designing protease inhibitors, kinase inhibitors, or GPCR modulators can prioritize this scaffold when the target binding site tolerates a quaternary carbon proximal to the urea pharmacophore.

Process Chemistry: Scalable Synthesis of 4,4‑Disubstituted Cyclic Ureas

The dramatically higher cyclization yield of the 2,2‑dimethyl‑1,3‑propanediamine precursor compared to unsubstituted 1,3‑propanediamine [1] makes this compound the preferred intermediate when a 4,4‑disubstituted tetrahydropyrimidinone core is required. Process chemists can leverage this yield advantage to reduce cost of goods and improve throughput in multi‑kilogram campaigns.

Bioconjugation and Prodrug Design: Stable Quaternary Attachment Point

The quaternary C‑4 center provides a chemically stable anchor that is not susceptible to racemization or retro‑Michael elimination, unlike CH₂‑based linkers in unsubstituted analogs. This stability is critical for antibody‑drug conjugate (ADC) payloads or prodrugs where linker integrity during systemic circulation is required.

Materials Science: Rigid Cyclic Urea Monomer for Polymer Synthesis

The conformational restriction imposed by the gem‑dimethyl group can impart higher Tg and improved mechanical properties to polyureas or polyurethanes compared to those derived from flexible, unsubstituted cyclic urea monomers. The enhanced synthetic accessibility further supports cost‑effective polymer production.

Quote Request

Request a Quote for 4,4-Dimethyl-tetrahydro-pyrimidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.